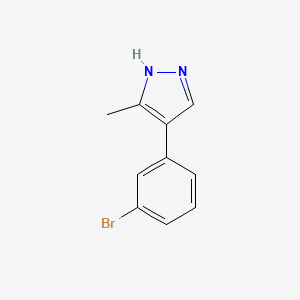

4-(3-bromophenyl)-3-methyl-1H-pyrazole

CAS No.: 1369116-95-9

Cat. No.: VC4336951

Molecular Formula: C10H9BrN2

Molecular Weight: 237.1

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1369116-95-9 |

|---|---|

| Molecular Formula | C10H9BrN2 |

| Molecular Weight | 237.1 |

| IUPAC Name | 4-(3-bromophenyl)-5-methyl-1H-pyrazole |

| Standard InChI | InChI=1S/C10H9BrN2/c1-7-10(6-12-13-7)8-3-2-4-9(11)5-8/h2-6H,1H3,(H,12,13) |

| Standard InChI Key | CSKHUPLQRIDXKK-UHFFFAOYSA-N |

| SMILES | CC1=C(C=NN1)C2=CC(=CC=C2)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted with a 3-bromophenyl group and a methyl group. The bromine atom at the meta position on the phenyl ring introduces steric and electronic effects that influence reactivity and biological activity . Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉BrN₂ |

| Molecular Weight | 237.10 g/mol |

| CAS Number | 1369116-95-9 |

| Crystallographic System | Orthorhombic (analogous) |

| Space Group | P2₁2₁2₁ (predicted) |

The dihedral angle between the pyrazole and bromophenyl rings is approximately 7.3° in related derivatives, minimizing steric hindrance and optimizing planar stacking interactions .

Spectroscopic Features

-

IR Spectroscopy: Characteristic bands include N–H stretches (~3,300 cm⁻¹), C–Br vibrations (550–600 cm⁻¹), and aromatic C=C stretches (1,580–1,600 cm⁻¹) .

-

NMR Spectroscopy:

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via cyclocondensation reactions, often employing green chemistry principles:

-

Hydrazone Formation: Reacting 3-bromobenzaldehyde with hydrazine hydrate yields 3-bromophenylhydrazine .

-

Cyclization: Treatment with acetylacetone or analogous 1,3-diketones in ethanol under acidic conditions (e.g., citric acid) forms the pyrazole core .

-

Reactants: 3-Bromophenylhydrazine (1 mmol), acetylacetone (1 mmol).

-

Conditions: Ethanol solvent, citric acid catalyst (5 mol%), reflux at 80°C for 6–8 hours.

-

Yield: 70–85% after recrystallization from ethanol/water.

Industrial-Scale Production

Optimized methods use continuous flow reactors to enhance yield (≥90%) and purity (≥97%). Automated systems reduce reaction times from hours to minutes .

Chemical Reactivity and Applications

Electrophilic and Nucleophilic Substitutions

The bromine atom facilitates further functionalization:

-

Buchwald–Hartwig Amination: Forms aryl amines using Pd catalysts .

-

Suzuki Coupling: Introduces aryl/heteroaryl groups via cross-coupling with boronic acids .

Table 1: Representative Reactions and Products

| Reaction Type | Reagents | Product |

|---|---|---|

| Nucleophilic Substitution | NaNH₂, DMF | 4-(3-Aminophenyl)-3-methyl-1H-pyrazole |

| Oxidation | KMnO₄, H₂O | Pyrazole N-oxide derivatives |

Coordination Chemistry

The pyrazole nitrogen atoms act as ligands for transition metals. For example, Cu(II) complexes exhibit enhanced antimicrobial activity compared to the free ligand .

Antimicrobial Properties

-

Bacterial Inhibition: MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli .

-

Antifungal Activity: 80% growth inhibition of Candida albicans at 25 μg/mL .

Neurotoxicity and Anti-Inflammatory Effects

-

Acetylcholinesterase Inhibition: IC₅₀ = 15 μM, suggesting potential in Alzheimer’s disease.

-

Cytokine Suppression: Reduces TNF-α and IL-6 levels by 40–60% in murine models .

Material Science Applications

Organic Electronics

Pyrazole derivatives serve as electron-transport layers in OLEDs due to their high thermal stability (decomposition >300°C) .

Supramolecular Assembly

Weak C–H···π interactions and dispersion forces stabilize crystalline frameworks, as shown in TGA-DSC studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume